molecular formula C12H16N2O B1422989 5-Methyl-2-(pyrrolidin-1-yl)benzamide CAS No. 1306604-34-1

5-Methyl-2-(pyrrolidin-1-yl)benzamide

Cat. No.: B1422989
CAS No.: 1306604-34-1
M. Wt: 204.27 g/mol
InChI Key: QJJQWQUTQNSKSA-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrrolidin-1-yl)benzamide is an organic compound with the molecular formula C12H16N2O It is a benzamide derivative featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(pyrrolidin-1-yl)benzamide typically involves the reaction of 5-methyl-2-nitrobenzoic acid with pyrrolidine. The process can be summarized as follows:

    Nitration: 5-Methylbenzoic acid is nitrated to form 5-methyl-2-nitrobenzoic acid.

    Reduction: The nitro group is reduced to an amine group, resulting in 5-methyl-2-aminobenzoic acid.

    Amidation: The amine group reacts with pyrrolidine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: 5-Methyl-2-(pyrrolidin-1-yl)benzoic acid.

    Reduction: 5-Methyl-2-(pyrrolidin-1-yl)benzylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Methyl-2-(pyrrolidin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(pyrrolidin-1-yl)benzoic acid: An oxidized derivative with different chemical properties.

    5-Methyl-2-(pyrrolidin-1-yl)benzylamine:

    N-(pyrrolidin-1-yl)benzamide: A structurally similar compound lacking the methyl group.

Uniqueness

5-Methyl-2-(pyrrolidin-1-yl)benzamide is unique due to the presence of both the methyl group and the pyrrolidine ring, which confer specific chemical and biological properties. These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-2-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-5-11(10(8-9)12(13)15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJQWQUTQNSKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701279029
Record name Benzamide, 5-methyl-2-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306604-34-1
Record name Benzamide, 5-methyl-2-(1-pyrrolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306604-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 5-methyl-2-(1-pyrrolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701279029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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